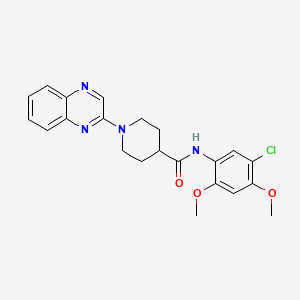

N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

説明

N-(5-Chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a quinoxaline moiety and a substituted aryl group. The quinoxaline ring system, a bicyclic structure with two nitrogen atoms, is known for its role in modulating biological activity, particularly in targeting receptors or enzymes . The 5-chloro-2,4-dimethoxyphenyl substituent introduces steric and electronic effects that may influence binding affinity and selectivity.

特性

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-29-19-12-20(30-2)18(11-15(19)23)26-22(28)14-7-9-27(10-8-14)21-13-24-16-5-3-4-6-17(16)25-21/h3-6,11-14H,7-10H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJOCRUFSUZGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoxaline moiety and a chloro-dimethoxyphenyl group. Its chemical structure can be represented as follows:

This complex structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicated that certain derivatives showed synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following table summarizes the antimicrobial activity of selected derivatives:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 4a | 0.30 | 0.35 | Bactericidal |

| 5a | 0.40 | 0.45 | Bactericidal |

These values indicate that derivative 7b is particularly effective, demonstrating low MIC and MBC values, which suggest potent antimicrobial activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have been reported to inhibit cancer cell proliferation effectively.

Case Study: Antitumor Activity

A recent study assessed the activity of related piperidine derivatives against MCF-7 breast cancer cells, revealing IC50 values comparable to standard chemotherapeutics like doxorubicin. The results are summarized below:

| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| Derivative A | 12.8 | 3.13 |

| Derivative B | 8.1 | 3.13 |

These findings suggest that the structural modifications in the piperidine derivatives can enhance their antitumor activity while potentially reducing cytotoxicity .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial resistance and cancer cell proliferation. Notably, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer metabolism .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical for understanding its unique profile. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Structural Distinctions

- Aryl Substituents : The 5-chloro-2,4-dimethoxyphenyl group is shared with PNU-120596 and Pigment Red 3. However, in PNU-120596, this group contributes to allosteric modulation of nicotinic receptors, whereas in Pigment Red 5, it is part of a chromophore system .

Functional and Mechanistic Insights

- Receptor Modulation : PNU-120596’s allosteric effects on α7-nicotinic receptors involve conformational changes in the agonist-binding site . The target compound’s piperidine-carboxamide group may interact with similar receptor regions but lacks the isoxazolyl urea moiety critical for PNU-120596’s activity.

- Antiviral Potential: The SARS-CoV-2 inhibitors in share the piperidine-4-carboxamide scaffold but utilize naphthalene and fluorobenzyl groups for protease binding . The target compound’s quinoxaline moiety could offer alternative binding modes, though empirical data are needed.

- Synthetic Accessibility: The synthesis of quinoxaline derivatives in involves coupling nitro-substituted carboxylic acids with aminoquinoxalines . The target compound’s synthesis likely follows similar amide-bond formation strategies but with distinct reactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。